molecular formula C11H13NO2 B1356860 1H-Indole-1-ethanol, 4-methoxy-

1H-Indole-1-ethanol, 4-methoxy-

Cat. No. B1356860
M. Wt: 191.23 g/mol
InChI Key: LAVBTCJRHAYBCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06323235B1

Procedure details

Under argon atmosphere, NaH (283 mg) was added to 4-methoxyindole (516 mg) in DMF (10 ml) and the mixture was stirred at 0° C. for 15 minutes. To this mixture, 2-tetrahydropyranyloxy-1-bromoethane (890 mg) was added and the mixture was gradually heated to room temperature, followed by stirring the mixture at room temperature for 90 minutes. The reaction mixture was added to saturated aqueous NH4Cl solution (5 ml) cooled at 0° C. to stop the reaction, and the resultant was extracted with ethyl acetate (3×10 ml). The obtained organic layers were washed with saturated brine and dried over sodium sulfate. After removing solids by filtration, the solvent was removed under reduced pressure. The obtained oil was transferred to a reaction vessel and dissolved in methanol (10 ml), followed by cooling the obtained solution to 0° C. To this solution, 1N hydrochloric acid (1 ml) was added and the solution was stirred at 0° C. for 2 hours. After removing the solvent under reduced pressure, water (5 ml) was added and the resultant was extracted with ethyl acetate (3×20 ml). The obtained organic layers were washed with saturated brine and dried over sodium sulfate. After removing solids by filtration, the solvent was removed under reduced pressure, and the obtained crude product was purified by silica gel column chromatography to obtain the desired compound (547 mg, yield: 82%).
Name
Quantity
283 mg
Type
reactant
Reaction Step One
Quantity
516 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
890 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][C:5]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:6]=1[CH:7]=[CH:8][NH:9]2.[O:14]1CCC[CH2:16][CH:15]1OCCBr.[NH4+].[Cl-]>CN(C=O)C>[OH:14][CH2:15][CH2:16][N:9]1[C:10]2[C:6](=[C:5]([O:4][CH3:3])[CH:13]=[CH:12][CH:11]=2)[CH:7]=[CH:8]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
283 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
516 mg
Type
reactant
Smiles
COC1=C2C=CNC2=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
890 mg
Type
reactant
Smiles
O1C(CCCC1)OCCBr
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was gradually heated to room temperature
STIRRING
Type
STIRRING
Details
by stirring the mixture at room temperature for 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled at 0° C.
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
the resultant was extracted with ethyl acetate (3×10 ml)
WASH
Type
WASH
Details
The obtained organic layers were washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removing solids
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained oil was transferred to a reaction vessel
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methanol (10 ml)
TEMPERATURE
Type
TEMPERATURE
Details
by cooling the obtained solution to 0° C
ADDITION
Type
ADDITION
Details
To this solution, 1N hydrochloric acid (1 ml) was added
STIRRING
Type
STIRRING
Details
the solution was stirred at 0° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After removing the solvent under reduced pressure, water (5 ml)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the resultant was extracted with ethyl acetate (3×20 ml)
WASH
Type
WASH
Details
The obtained organic layers were washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removing solids
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained crude product
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OCCN1C=CC2=C(C=CC=C12)OC
Measurements
Type Value Analysis
AMOUNT: MASS 547 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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